
(E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate
Overview
Description
(E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, an indole moiety, and a heptenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate typically involves multi-step organic reactionsThe final steps involve esterification and the formation of the heptenoate moiety under controlled conditions, such as using specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality .
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
Pharmaceutical Synthesis
Intermediate for Statin Drugs
One of the primary applications of (E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate is its use as an intermediate in the synthesis of statin drugs, which are widely used to lower cholesterol levels. The compound is structurally related to fluvastatin, a well-known statin, and plays a crucial role in the development of anti-cholesterol medications. The synthesis of this compound involves several steps, including the formation of indole derivatives and subsequent modifications to achieve the desired biological activity .
HMG-CoA Reductase Inhibition
Research indicates that this compound exhibits significant inhibitory activity against HMG-CoA reductase, an enzyme critical for cholesterol biosynthesis. This inhibition can lead to reduced cholesterol levels in the body, making it a candidate for further investigation in treating conditions like hyperlipidemia and atherosclerosis .
Therapeutic Potential
Treatment of Cardiovascular Diseases
Given its role as an HMG-CoA reductase inhibitor, this compound has potential therapeutic applications in managing cardiovascular diseases linked to high cholesterol levels. Clinical studies have demonstrated that compounds with similar structures can effectively lower LDL cholesterol and improve overall cardiovascular health .
Case Studies and Research Findings
Several studies have documented the synthesis and characterization of this compound:
Mechanism of Action
The mechanism of action of (E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of specific biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with similar structural features but different functional groups.
Fluvastatin Sodium: Another compound with a fluorophenyl group and indole moiety, used as a cholesterol-lowering agent.
Uniqueness
(E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Biological Activity
(E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound has a complex structure that includes an indole moiety and a fluorophenyl group. Its molecular formula is with a CAS number of 93957-52-9. The compound's synthesis typically involves multi-step organic reactions, which include esterification and the formation of the heptenoate moiety under controlled conditions .
Medicinal Chemistry Applications
- Antimicrobial Activity : Recent studies indicate that derivatives of this compound exhibit significant antimicrobial properties. For instance, metal complexes derived from its structural analogs have shown promising activity against various pathogens, including Mycobacterium tuberculosis and Plasmodium species .
- Anticancer Potential : The indole structure is known for its anticancer properties. Compounds with similar frameworks have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : The compound is being investigated as a potential inhibitor of specific enzymes involved in disease processes, which may lead to new therapeutic strategies in treating conditions such as cancer and infectious diseases.
Case Studies
- Antitubercular Activity : A study evaluating the biological activity of metal complexes derived from Schiff bases related to this compound reported significant antitubercular effects. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition against Mycobacterium tuberculosis, comparable to standard drugs like rifampicin .
- Antimalarial Activity : Another study highlighted the antimalarial potential of metal complexes formed with derivatives of this compound. The results indicated that these complexes exhibited higher efficacy than traditional antimalarial drugs .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for producing (E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound's core indole scaffold can be synthesized via Friedel-Crafts condensation (e.g., using AlCl₃ as a catalyst for aryl-alkyl bond formation) followed by cyclization with ZnCl₂, as demonstrated in analogous indole derivatives . Optimize yield by adjusting solvent polarity (e.g., acetonitrile for POCl₃-mediated condensations) and reaction time. Purification via column chromatography or preparative HPLC (C18 columns, methanol/water gradients) is recommended for isolating the E-isomer .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure and stereochemistry of this compound?
- Methodological Answer : Use FT-IR to identify functional groups (e.g., hydroxyl at ~3400 cm⁻¹, carbonyl at ~1700 cm⁻¹). ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) resolves the indole proton environment and E-configuration of the α,β-unsaturated ester (coupling constant J = 12–16 Hz for trans double bonds). Single-crystal X-ray diffraction (slow evaporation in chloroform) provides absolute stereochemistry and intermolecular interactions .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Design accelerated stability studies using buffered solutions (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., ester cleavage to carboxylic acid) or isomerization. Kinetic modeling (Arrhenius equation) predicts shelf-life under standard storage conditions .
Advanced Research Questions
Q. What advanced chromatographic methods can resolve co-eluting impurities in this compound, and how should method validation be approached?
- Methodological Answer : Employ UPLC-MS/MS with a HILIC column for polar impurities or chiral columns for enantiomeric separation. Validate methods per ICH guidelines: test linearity (R² > 0.995), LOD/LOQ (≤0.1% w/w), and precision (%RSD < 2%). Use Design of Experiments (DoE) to optimize mobile phase composition and gradient profiles .
Q. How can mechanistic studies elucidate the role of the 4-fluorophenyl group in the compound’s reactivity or biological interactions?
- Methodological Answer : Conduct comparative synthesis with substituents (e.g., Cl, CH₃) to analyze electronic effects via Hammett plots. Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic regions. Pair with kinetic assays (e.g., hydrolysis rates) to correlate structure-activity relationships .
Q. What computational strategies are recommended for predicting the compound’s environmental fate or toxicity?
- Methodological Answer : Apply QSAR models (e.g., EPI Suite) to estimate logP, biodegradability, and ecotoxicity. Molecular dynamics simulations (AMBER force field) can model interactions with biological targets (e.g., enzymes) or environmental matrices. Validate predictions with experimental data from soil/water microcosm studies .
Q. How should researchers address contradictions in published data regarding the compound’s synthetic intermediates or biological activity?
- Methodological Answer : Perform systematic reproducibility studies under standardized conditions (e.g., reagent purity, solvent dryness). Use meta-analysis to identify outliers or methodological biases (e.g., incomplete NMR assignments). Cross-validate findings via orthogonal techniques (e.g., HRMS for molecular weight confirmation) .
Q. Experimental Design Considerations
- Theoretical Framework : Anchor studies in indole chemistry or enzyme inhibition mechanisms to guide hypothesis generation (e.g., fluorophenyl groups enhancing lipophilicity for membrane penetration) .
- Data Contradiction Analysis : Apply Bradford-Hill criteria to assess causality in conflicting results, prioritizing studies with rigorous controls and validated analytical methods .
Properties
IUPAC Name |
methyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FNO4/c1-16(2)27-22-7-5-4-6-21(22)25(17-8-10-18(26)11-9-17)23(27)13-12-19(28)14-20(29)15-24(30)31-3/h4-13,16,20,29H,14-15H2,1-3H3/b13-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRVMHRSMHMKAP-OUKQBFOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(=O)CC(CC(=O)OC)O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(=O)CC(CC(=O)OC)O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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